molecular formula C26H22FN3O2S B2446083 3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-21-4

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2446083
CAS RN: 690644-21-4
M. Wt: 459.54
InChI Key: ISJBPPVAUKWYEV-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a fluorophenyl group, a carboxamide group, and a tetrahydrothieno group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available literature.

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001). These compounds demonstrated high specific binding to PBR in various organs, suggesting their utility in PET imaging to study PBR-associated pathologies.

Photophysical Properties for Fluorescent Applications

Studies on azole-quinoline-based fluorophores highlight the synthesis and photophysical properties of quinoline derivatives, which show promise for applications requiring fluorescence, including bioimaging and sensing (Padalkar & Sekar, 2014). These compounds exhibit dual emissions and a large Stokes shift, beneficial for fluorescent labeling and optical imaging.

Anticancer Research

Quinoline derivatives have been explored for their anticancer properties. For instance, thieno[2,3-b]quinoline compounds have shown inhibitory effects on phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer cell dissemination, offering a potential pathway for developing anticancer therapies (Leung et al., 2014).

Material Science and Polymer Research

Quinoline derivatives are utilized in the synthesis of new materials, such as polyamides containing quinoxaline moieties. These polymers exhibit excellent thermal stability and are explored for high-performance applications in material science (Patil et al., 2011).

Enzyme Inhibition Studies

The exploration of quinoline derivatives as enzyme inhibitors offers insights into their therapeutic potential. For example, certain quinoline compounds have been identified as potent inhibitors of the ataxia telangiectasia mutated (ATM) kinase, suggesting their application in targeting specific pathways involved in DNA damage response and cancer treatment (Degorce et al., 2016).

properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-26(2)12-17-20(18(31)13-26)19(14-8-4-3-5-9-14)21-22(28)23(33-25(21)30-17)24(32)29-16-11-7-6-10-15(16)27/h3-11H,12-13,28H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBPPVAUKWYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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